
1-(3-Methyl-5-thioxo-2,5-dihydro-1H-1,2,4-triazol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methyl-5-thioxo-2,5-dihydro-1H-1,2,4-triazol-1-yl)ethanone is a heterocyclic compound featuring a triazole ring, which is a five-membered ring containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-5-thioxo-2,5-dihydro-1H-1,2,4-triazol-1-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiosemicarbazide with acetic anhydride, followed by cyclization to form the triazole ring . The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-(3-Methyl-5-thioxo-2,5-dihydro-1H-1,2,4-triazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
科学的研究の応用
1-(3-Methyl-5-thioxo-2,5-dihydro-1H-1,2,4-triazol-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties.
作用機序
The mechanism by which 1-(3-Methyl-5-thioxo-2,5-dihydro-1H-1,2,4-triazol-1-yl)ethanone exerts its effects is largely dependent on its interaction with biological targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfur atom in the thioxo group can form strong interactions with metal ions, which may be relevant in its biological activity.
類似化合物との比較
1-(3-Methyl-1H-1,2,4-triazol-1-yl)ethanone: Lacks the thioxo group, which may result in different chemical and biological properties.
1-(3-Methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazol-1-yl)ethanone: Contains an oxo group instead of a thioxo group, potentially altering its reactivity and interactions.
Uniqueness: 1-(3-Methyl-5-thioxo-2,5-dihydro-1H-1,2,4-triazol-1-yl)ethanone is unique due to the presence of the thioxo group, which can participate in specific chemical reactions and interactions that are not possible with similar compounds lacking this group. This uniqueness can be leveraged in the design of new materials and pharmaceuticals.
特性
分子式 |
C5H7N3OS |
|---|---|
分子量 |
157.20 g/mol |
IUPAC名 |
1-(5-methyl-3-sulfanylidene-1H-1,2,4-triazol-2-yl)ethanone |
InChI |
InChI=1S/C5H7N3OS/c1-3-6-5(10)8(7-3)4(2)9/h1-2H3,(H,6,7,10) |
InChIキー |
OATOTPMANXUUFD-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=S)N(N1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


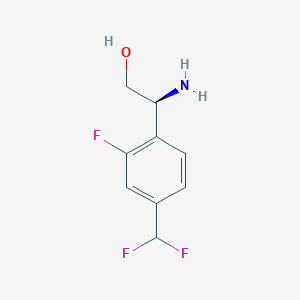

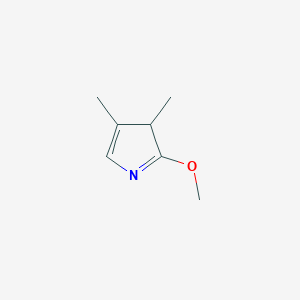
![benzyl N-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-(2H-tetrazol-5-ylamino)hexyl]carbamate](/img/structure/B13110531.png)
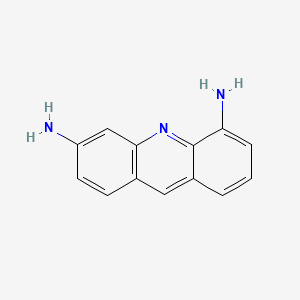
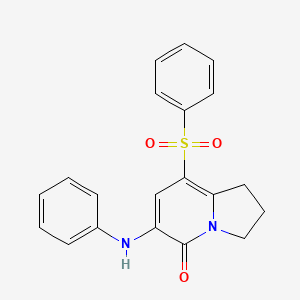
![4-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide](/img/structure/B13110554.png)
![4-Sulfanylidene-3,4-dihydro[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B13110556.png)
![Sodium thieno[3,2-b]pyridine-6-sulfinate](/img/structure/B13110560.png)

![(3aR,7aR)-methyl2-benzyl-5-(2,2,2-trifluoroacetyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate](/img/structure/B13110573.png)
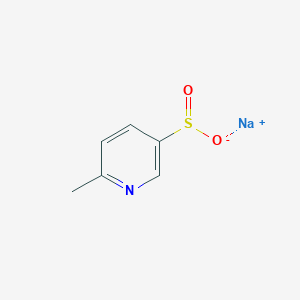

![4-Chloro-2-(2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-ylidene)-3-oxobutanenitrile](/img/structure/B13110590.png)
